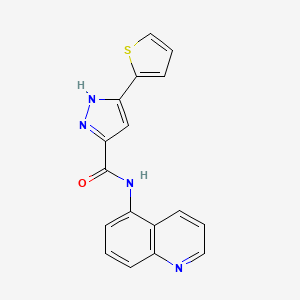![molecular formula C18H18ClFN2O B6581476 1-[(4-chlorophenyl)methyl]-3-{[1-(4-fluorophenyl)cyclopropyl]methyl}urea CAS No. 1207032-69-6](/img/structure/B6581476.png)
1-[(4-chlorophenyl)methyl]-3-{[1-(4-fluorophenyl)cyclopropyl]methyl}urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-3-{[1-(4-Fluorophenyl)cyclopropyl]methyl}urea (CFPCMU) is a synthetic compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound is a derivative of urea and is composed of two aromatic rings, a chloro group, and a cyclopropylmethyl group. It has been studied for its potential as an antimicrobial, anti-inflammatory, and antifungal agent. CFPCMU has also been investigated for its potential use as a drug delivery system and as an anticancer agent.
Mécanisme D'action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-3-{[1-(4-fluorophenyl)cyclopropyl]methyl}urea is not fully understood. However, it is believed that the compound may act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. In addition, 1-[(4-chlorophenyl)methyl]-3-{[1-(4-fluorophenyl)cyclopropyl]methyl}urea has been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. 1-[(4-chlorophenyl)methyl]-3-{[1-(4-fluorophenyl)cyclopropyl]methyl}urea has also been shown to modulate the activity of various ion channels, including potassium channels, sodium channels, and calcium channels.
Biochemical and Physiological Effects
1-[(4-chlorophenyl)methyl]-3-{[1-(4-fluorophenyl)cyclopropyl]methyl}urea has been shown to possess a variety of biochemical and physiological effects. In vitro studies have demonstrated that 1-[(4-chlorophenyl)methyl]-3-{[1-(4-fluorophenyl)cyclopropyl]methyl}urea can inhibit the growth of various bacterial and fungal species, including Staphylococcus aureus, Escherichia coli, and Candida albicans. In addition, 1-[(4-chlorophenyl)methyl]-3-{[1-(4-fluorophenyl)cyclopropyl]methyl}urea has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. Furthermore, 1-[(4-chlorophenyl)methyl]-3-{[1-(4-fluorophenyl)cyclopropyl]methyl}urea has been shown to possess antinociceptive, anti-convulsant, and anti-depressant properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-[(4-chlorophenyl)methyl]-3-{[1-(4-fluorophenyl)cyclopropyl]methyl}urea in laboratory experiments include its high solubility in water, its low toxicity, and its stability in aqueous solutions. Additionally, 1-[(4-chlorophenyl)methyl]-3-{[1-(4-fluorophenyl)cyclopropyl]methyl}urea can be easily synthesized and is readily available commercially. However, there are some limitations to using 1-[(4-chlorophenyl)methyl]-3-{[1-(4-fluorophenyl)cyclopropyl]methyl}urea in laboratory experiments. For example, 1-[(4-chlorophenyl)methyl]-3-{[1-(4-fluorophenyl)cyclopropyl]methyl}urea is a relatively expensive compound and its effects can vary depending on the experimental conditions.
Orientations Futures
For the study of 1-[(4-chlorophenyl)methyl]-3-{[1-(4-fluorophenyl)cyclopropyl]methyl}urea include further investigation of its mechanism of action, its potential applications in the development of novel treatments for various diseases, and its potential use in drug delivery systems. Additionally, further research should be conducted to assess the safety and efficacy of 1-[(4-chlorophenyl)methyl]-3-{[1-(4-fluorophenyl)cyclopropyl]methyl}urea in vivo. Finally, further research should be conducted to explore the potential of 1-[(4-chlorophenyl)methyl]-3-{[1-(4-fluorophenyl)cyclopropyl]methyl}urea as a prodrug.
Méthodes De Synthèse
The synthesis of 1-[(4-chlorophenyl)methyl]-3-{[1-(4-fluorophenyl)cyclopropyl]methyl}urea is typically achieved through a multi-step process. The first step involves the reaction of 4-chlorophenylmethyl isocyanate with 1-(4-fluorophenyl)cyclopropylmethyl alcohol in the presence of a base catalyst. The reaction produces 1-(4-chlorophenyl)-3-{[1-(4-fluorophenyl)cyclopropyl]methyl}urea.
Applications De Recherche Scientifique
1-[(4-chlorophenyl)methyl]-3-{[1-(4-fluorophenyl)cyclopropyl]methyl}urea has been studied for its potential applications in medicinal chemistry. It has been studied for its potential as an antimicrobial, anti-inflammatory, and antifungal agent. 1-[(4-chlorophenyl)methyl]-3-{[1-(4-fluorophenyl)cyclopropyl]methyl}urea has also been investigated for its potential use as a drug delivery system and as an anticancer agent. In addition, 1-[(4-chlorophenyl)methyl]-3-{[1-(4-fluorophenyl)cyclopropyl]methyl}urea has been studied for its potential use in the development of novel treatments for Alzheimer's disease, Parkinson's disease, and Huntington's disease.
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[[1-(4-fluorophenyl)cyclopropyl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O/c19-15-5-1-13(2-6-15)11-21-17(23)22-12-18(9-10-18)14-3-7-16(20)8-4-14/h1-8H,9-12H2,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DETVAJRDVZGFLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)NCC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-3-((1-(4-fluorophenyl)cyclopropyl)methyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B6581393.png)
![N-{[4-(1-methyl-1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}pyridine-4-carboxamide](/img/structure/B6581400.png)

![N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B6581414.png)
![N-[2-(4-fluorophenoxy)ethyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B6581416.png)
![N-[(2,4-difluorophenyl)methyl]-5-(2,5-dimethoxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B6581432.png)
![5-(4-fluorophenyl)-N-[2-(pyridin-4-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6581438.png)
![3-(2,5-dimethoxyphenyl)-1-methyl-N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B6581441.png)
![N-[4-(morpholin-4-yl)phenyl]-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B6581447.png)
![2-[4-(propane-2-sulfonyl)phenyl]-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide](/img/structure/B6581453.png)
![N-[(4-methoxyphenyl)methyl]-4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazine-1-carboxamide](/img/structure/B6581464.png)
![N-[(4-chlorophenyl)methyl]-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide](/img/structure/B6581467.png)
![1-cyclohexyl-3-[3-(4-phenylpiperazin-1-yl)propyl]urea](/img/structure/B6581477.png)
![1-(2-methoxyphenyl)-3-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}urea](/img/structure/B6581484.png)